
Fluoruro de erbio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium(III) fluoride is a chemical compound composed of erbium and fluorine, with the chemical formula ErF₃. It is a pinkish powder that belongs to the class of rare earth metal fluorides. Erbium(III) fluoride is known for its applications in infrared light-transmitting materials and up-converting luminescent materials .
Aplicaciones Científicas De Investigación
Erbium(III) fluoride has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Target of Action
Erbium(III) fluoride (ErF3) is a compound of erbium, a rare earth metal It has been used to make infrared light-transmitting materials and up-converting luminescent materials .
Mode of Action
Its ability to transmit infrared light and its luminescent properties suggest that it interacts with light in a unique way .
Biochemical Pathways
It’s worth noting that fluoride ions have been known to inhibit glycolysis .
Pharmacokinetics
As a rare earth metal compound, it is expected to have low solubility in water , which could impact its bioavailability.
Result of Action
It’s known that excessive fluoride intake can lead to fluorosis, a condition that can cause dental and skeletal changes .
Action Environment
The action, efficacy, and stability of Erbium(III) fluoride can be influenced by various environmental factors. For instance, its solubility might be affected by the pH of the environment. Furthermore, as a rare earth metal, erbium’s reactivity and properties can be influenced by temperature and pressure .
Safety and Hazards
Erbium(III) fluoride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Chronic fluoride poisoning can cause severe bone changes, loss of weight, anorexia, anemia, and dental defects .
Relevant Papers
There are several relevant papers on Erbium(III) fluoride. One paper discusses the modeling and optimization of cascaded erbium and holmium doped fluoride fiber lasers . Another paper provides a safety data sheet for Erbium(III) fluoride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erbium(III) fluoride can be synthesized by reacting erbium(III) nitrate with ammonium fluoride. The reaction proceeds as follows: [ \text{Er(NO}_3\text{)}_3 + 3 \text{NH}_4\text{F} \rightarrow 3 \text{NH}_4\text{NO}_3 + \text{ErF}_3 ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, erbium(III) fluoride is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Erbium(III) fluoride primarily undergoes substitution reactions due to the presence of fluoride ions. It can react with other halides and form mixed halide compounds. Additionally, it can participate in complexation reactions with various ligands.
Common Reagents and Conditions:
Substitution Reactions: Erbium(III) fluoride can react with other halides such as chloride or bromide under controlled conditions to form mixed halides.
Complexation Reactions: It can form complexes with ligands like ethylenediaminetetraacetic acid (EDTA) under aqueous conditions.
Major Products Formed:
- Mixed halides (e.g., erbium(III) chloride fluoride)
- Complexes with ligands (e.g., erbium(III)-EDTA complex)
Comparación Con Compuestos Similares
Erbium(III) chloride (ErCl₃): A violet compound used in water treatment and chemical analysis.
Erbium(III) bromide (ErBr₃): A violet solid used in crystal growth applications.
Erbium(III) iodide (ErI₃): A slightly pink compound used in various chemical processes.
Uniqueness of Erbium(III) Fluoride: Erbium(III) fluoride is unique due to its superior luminescent properties and its ability to transmit infrared light. These characteristics make it particularly valuable in optical applications, where other erbium compounds may not perform as effectively .
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Erbium(III) fluoride can be achieved through a precipitation reaction using erbium nitrate and sodium fluoride as starting materials.", "Starting Materials": [ "Erbium nitrate", "Sodium fluoride" ], "Reaction": [ "Dissolve erbium nitrate in distilled water to form a clear solution", "Add sodium fluoride to the solution while stirring continuously", "Continue stirring until a white precipitate of Erbium(III) fluoride forms", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the Erbium(III) fluoride precipitate in an oven at 100°C for several hours" ] } | |
Número CAS |
13760-83-3 |
Fórmula molecular |
ErF3 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
erbium(3+);trifluoride |
InChI |
InChI=1S/Er.3FH/h;3*1H/q+3;;;/p-3 |
Clave InChI |
QGJSAGBHFTXOTM-UHFFFAOYSA-K |
SMILES |
F[Er](F)F |
SMILES canónico |
[F-].[F-].[F-].[Er+3] |
| 13760-83-3 | |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Q1: What novel Erbium(III) fluoride compounds were synthesized in the research, and what is unique about their crystal structures?
A1: The research details the synthesis of two novel Erbium(III) fluoride compounds: KEr3F10 and RbEr3F10. These compounds are formed through the reaction of Erbium trifluoride (ErF3) with potassium chloride (KCl) or rubidium chloride (RbCl) at high temperatures [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


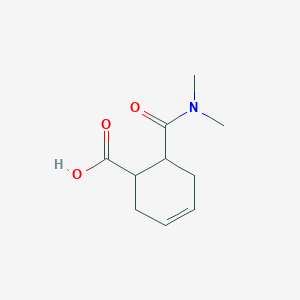
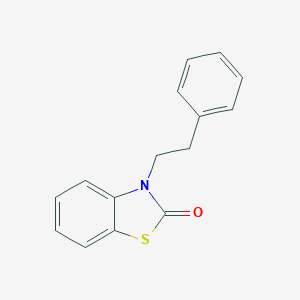
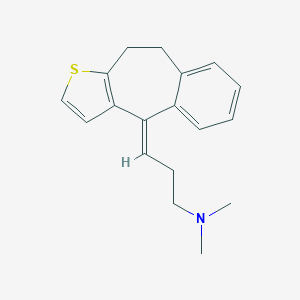
![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)
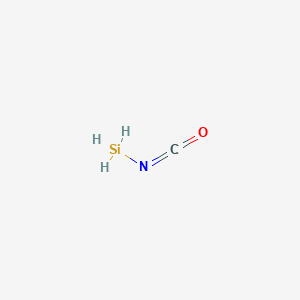

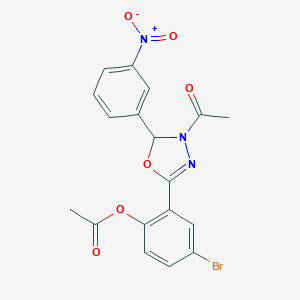


![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)

